

Application Notes and Protocols for Generating an ABBV-744 Dose-Response Curve

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Compound of Interest

Compound Name: ABBV-744

Cat. No.: B605083

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Introduction

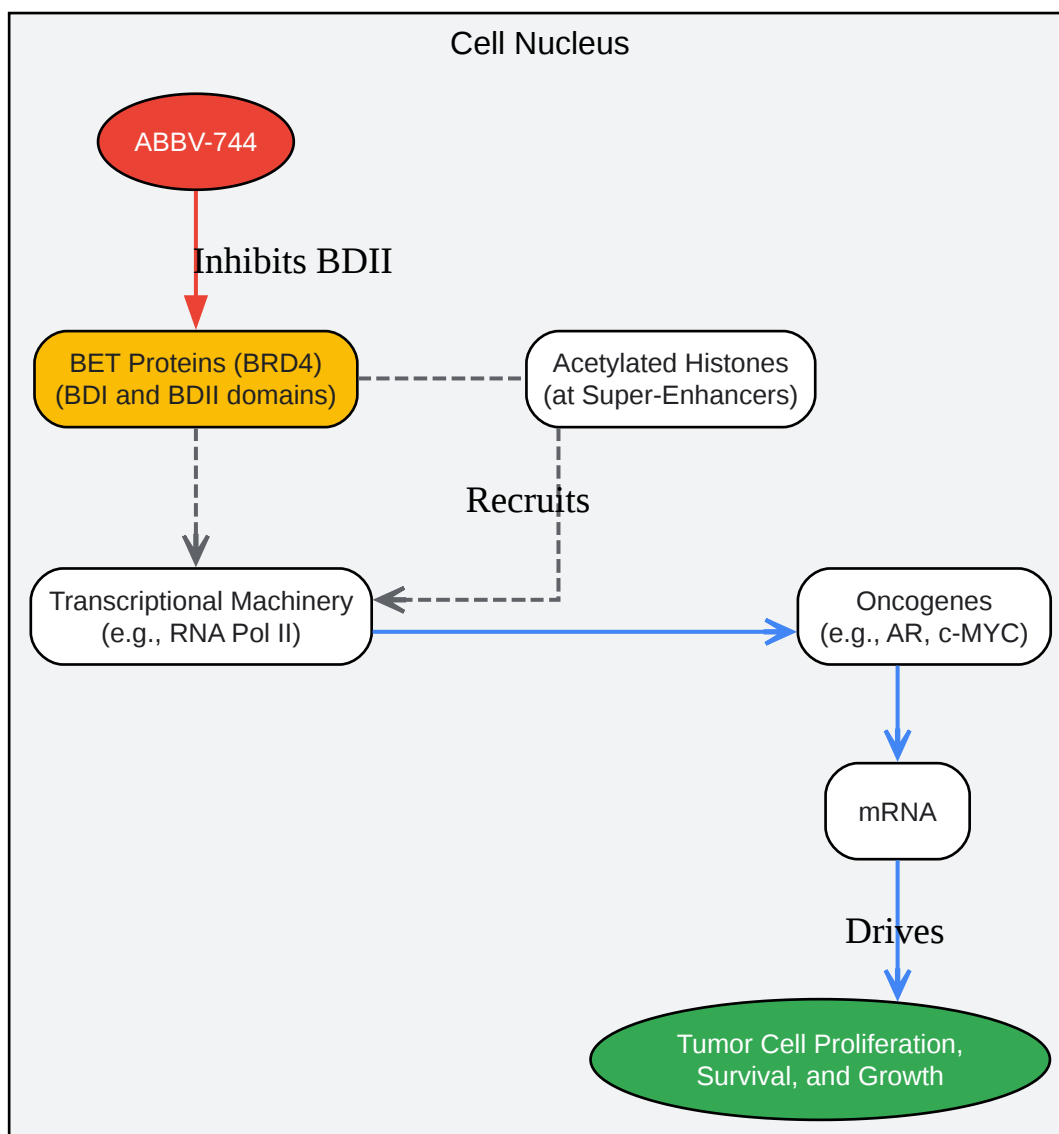
ABBV-744 is a first-in-class, orally bioavailable small molecule that acts as a highly potent and selective inhibitor of the second bromodomain (BDII) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] Unlike pan-BET inhibitors that bind to both the first (BDI) and second (BDII) bromodomains, **ABBV-744**'s selectivity for BDII offers a potentially improved therapeutic window, with evidence suggesting robust anti-tumor activity and better tolerability.[3] The mechanism of action involves preventing the interaction between BET proteins and acetylated histones, which leads to the disruption of chromatin remodeling and the downregulation of key oncogenic gene expression programs, notably those driven by the androgen receptor (AR) and c-MYC.[2][3]

These application notes provide detailed protocols for generating in vitro and in vivo dose-response curves for **ABBV-744**, enabling researchers to assess its anti-proliferative activity and therapeutic potential in relevant cancer models.

Mechanism of Action: ABBV-744 Signaling Pathway

ABBV-744 exerts its effects by competitively binding to the acetyl-lysine binding pocket of the second bromodomain (BDII) of BET proteins. This disrupts the scaffolding function of these proteins at super-enhancers, which are large clusters of transcriptional enhancers that drive the expression of genes critical for cell identity and oncogenesis. In prostate cancer and acute

myeloid leukemia (AML), two indications where **ABBV-744** has shown significant activity, this leads to the suppression of transcriptional programs regulated by key oncogenic drivers such as the androgen receptor (AR) and c-MYC.[2][3]



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Caption: Mechanism of action of **ABBV-744** in inhibiting cancer cell proliferation.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo dose-response data for **ABBV-744** across various cancer cell lines and xenograft models.

Table 1: In Vitro Anti-proliferative Activity of **ABBV-744** (IC50 Values)

Cell Line	Cancer Type	IC50 (nM)	Assay Type	Reference
LNCaP	Prostate Cancer	90	Cell Cycle Arrest	[2]
MV4-11	Acute Myeloid Leukemia	152.67	CCK8 Assay (72h)	MedChemExpress
AGS	Gastric Cancer	Dose-dependent inhibition	CCK8 Assay (24, 48, 72h)	[4]
HGC-27	Gastric Cancer	Dose-dependent inhibition	CCK8 Assay (24, 48, 72h)	[4]
BRD2 (BDII)	-	8	Biochemical Assay	[2]
BRD3 (BDII)	-	13	Biochemical Assay	[2]
BRD4 (BDII)	-	4	Biochemical Assay	[2]
BRDT (BDII)	-	18	Biochemical Assay	[2]

Table 2: In Vivo Efficacy of **ABBV-744** in Xenograft Models

Cancer Type	Xenograft Model	Dose and Schedule	Outcome	Reference
Prostate Cancer	-	-	Delayed tumor growth	[5]
Acute Myeloid Leukemia	AML PDX	9.4 mg/kg, daily for 21 days	Increased median survival (76 vs 67.5 days)	[6]
Gastric Cancer	AGS cell xenograft	14 mg/kg, orally for 21 days	Significant tumor growth suppression	[4]

Table 3: Clinical Dose-Escalation Data for **ABBV-744**

Clinical Trial ID	Indication	Dose Range	Key Findings	Reference
NCT03360006	Relapsed/Refractory AML	2 - 240 mg daily	MTD determined to be 180 mg. Dose-limiting toxicities included hypertension, hyponatremia, and hyperbilirubinemia.	[7]
NCT04454658	Myelofibrosis	Dose-escalation (monotherapy and combination)	Ongoing study to determine safe dosing regimen.	[8]

Experimental Protocols

In Vitro Dose-Response Curve Generation

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **ABBV-744** in a cancer cell line of interest.

Materials:

- Cancer cell line of interest (e.g., MV4-11 for AML, LNCaP for prostate cancer)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **ABBV-744** (powder, to be dissolved in DMSO for stock solution)
- 96-well clear flat-bottom cell culture plates
- Cell viability reagent (e.g., Cell Counting Kit-8 (CCK8), MTT, or MTS)
- Multichannel pipette
- Plate reader (spectrophotometer)
- DMSO (vehicle control)

Protocol: Cell Viability Assay (e.g., CCK8)

- Cell Seeding:
 - Harvest and count cells.
 - Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 μ L of complete medium.
 - Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.
- Compound Preparation and Treatment:
 - Prepare a 10 mM stock solution of **ABBV-744** in DMSO.
 - Perform serial dilutions of the **ABBV-744** stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 nM to 10 μ M. It is recommended to use a 10-point dose curve with 3-fold dilutions.

- Prepare a vehicle control (DMSO) at the same final concentration as the highest concentration of **ABBV-744**.
- Carefully remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of **ABBV-744** or vehicle control.
- Incubation:
 - Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Viability Measurement:
 - Add 10 μ L of CCK8 reagent to each well.
 - Incubate the plate for 1-4 hours at 37°C, protected from light.
 - Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance (medium only).
 - Normalize the data to the vehicle control (set as 100% viability).
 - Plot the percentage of cell viability against the logarithm of the **ABBV-744** concentration.
 - Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.



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Caption: Workflow for in vitro dose-response curve generation.

In Vivo Dose-Response Assessment

Objective: To evaluate the anti-tumor efficacy of **ABBV-744** in a xenograft mouse model.

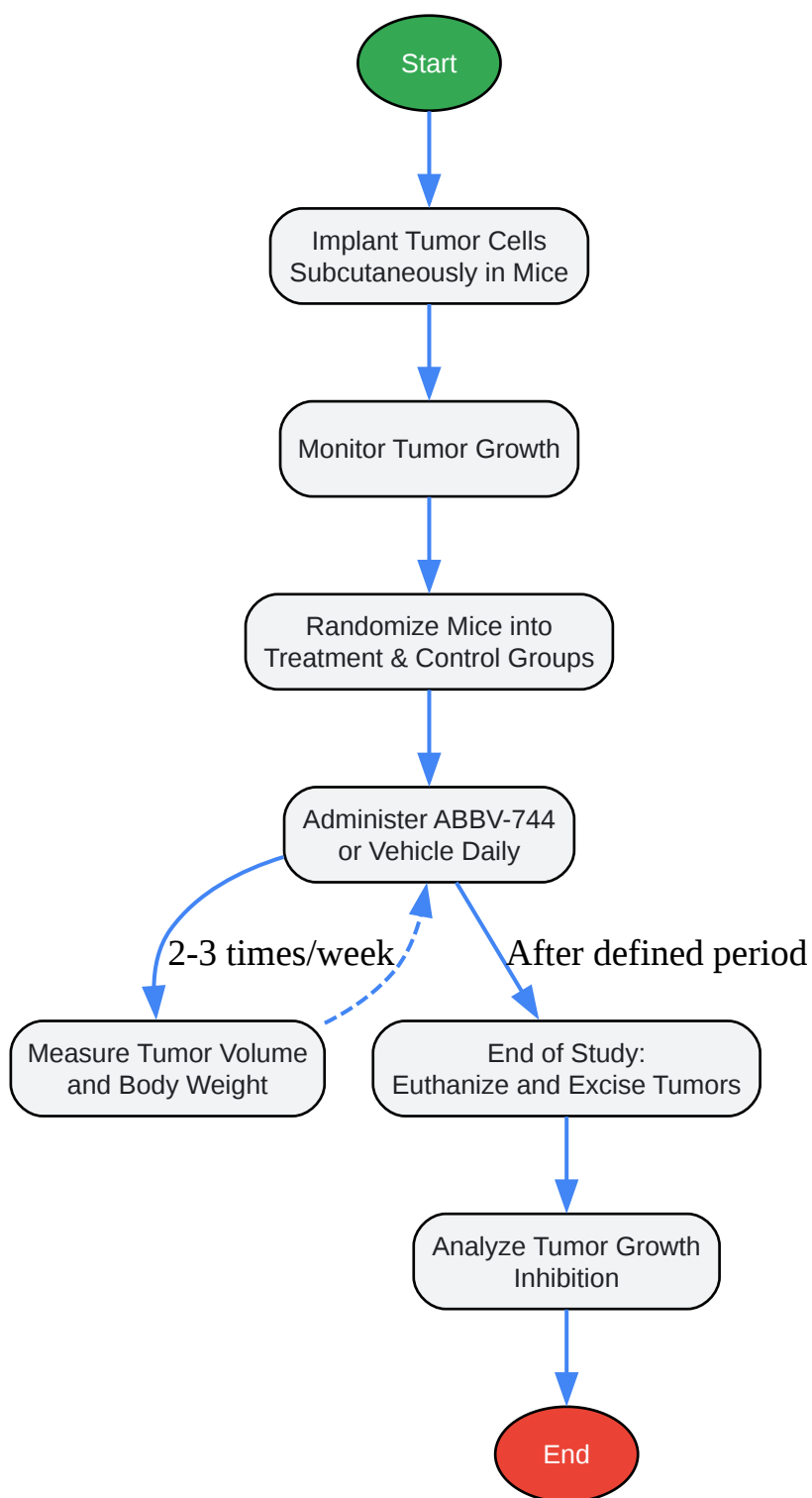
Materials:

- Immunocompromised mice (e.g., NOD/SCID or NSG)
- Cancer cell line for xenograft establishment (e.g., AGS for gastric cancer)
- Matrigel (optional, for subcutaneous injection)
- **ABBV-744**
- Vehicle for oral gavage (e.g., 0.5% methylcellulose)
- Calipers for tumor measurement
- Animal balance

Protocol: Subcutaneous Xenograft Model

- Tumor Cell Implantation:
 - Harvest and resuspend cancer cells in sterile PBS (or a mix with Matrigel).
 - Subcutaneously inject 1-10 million cells into the flank of each mouse.
 - Monitor the mice for tumor growth.
- Treatment Initiation:
 - Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- **ABBV-744** Administration:
 - Prepare a formulation of **ABBV-744** in the vehicle at the desired concentrations (e.g., 14 mg/kg).

- Administer **ABBV-744** or vehicle to the respective groups via oral gavage daily for a specified period (e.g., 21 days).
- Monitoring and Endpoints:
 - Measure tumor volume with calipers 2-3 times per week using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
 - Monitor the body weight of the mice as an indicator of toxicity.
 - At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
- Data Analysis:
 - Plot the mean tumor volume over time for each group.
 - Compare the tumor growth inhibition between the treated and vehicle control groups.
 - Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed effects.



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Caption: Workflow for in vivo dose-response assessment.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for determining the dose-response relationship of **ABBV-744** in both in vitro and in vivo settings. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of the therapeutic potential of this selective BDII inhibitor. The provided quantitative data and mechanistic diagrams serve as a valuable reference for experimental design and data interpretation.

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